
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” is a chemical compound with the formula C10H8BrFO2. It is used in organic chemistry as a building block1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate”. However, similar compounds are often synthesized through various organic reactions, including bromination and fluorination2.Molecular Structure Analysis
The molecular structure of a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific structural data for this compound3.Chemical Reactions Analysis
The specific chemical reactions involving “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” are not available in the sources I found. However, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions and eliminations2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” can be determined using various analytical techniques. These may include determining its melting point, boiling point, solubility, and reactivity45.科学研究应用
Supramolecular Assembly
A study by Matos et al. (2016) explored the supramolecular assembly of a related compound, involving interactions like hydrogen bonds and π⋯π stacking, which are crucial in stabilizing molecular conformations. Such studies are fundamental for understanding molecular interactions in larger chemical systems (Matos et al., 2016).
Synthesis and Characterization
Xu and Burton (2004) discussed the stereospecific preparation of similar compounds, highlighting the importance of precise chemical reactions in creating specific isomers. This is vital for the development of more efficient and targeted synthetic methods in organic chemistry (Jianjun Xu & D. Burton, 2004).
Polymer and Hydrogel Research
Arun and Reddy (2005) synthesized novel crosslinkers using similar compounds for polymeric hydrogels. Their research provides insights into drug release mechanisms from hydrogels, contributing significantly to pharmaceutical and biomedical applications (Arun & Reddy, 2005).
Synthesis of Lactones
Research by Ramachandran et al. (2014) on the synthesis of fluorophenyl lactones using related compounds demonstrates the utility of these chemicals in creating complex organic structures. Such studies are crucial in organic synthesis and pharmaceuticals (Ramachandran et al., 2014).
Copolymerization Studies
The work by Trumbo (1992) on the copolymerization of 4-bromo-2-vinyl thiophene with compounds like methyl methacrylate and n-butyl acrylate underlines the role of such chemicals in polymer science, particularly in understanding copolymerization behaviors (Trumbo, 1992).
Waste Gas Treatment
Wu et al. (2016) studied the removal of methyl acrylate (a related compound) using biotrickling filters. This research contributes to environmental engineering, specifically in the treatment of waste gases (Hao Wu et al., 2016).
Polymerization Control
Tselepy et al. (2018) investigated the effect of scandium triflate on the RAFT copolymerization of methyl acrylate, demonstrating advanced control in polymerization processes. Such research is fundamental in developing new polymeric materials with specific properties (Tselepy et al., 2018).
Fluorescence and Anti-Cancer Activity
Irfan et al. (2021) synthesized E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, demonstrating their potential in fluorescence and anti-cancer applications (Irfan et al., 2021).
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety data for "(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate"6.
未来方向
The future directions for a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” could involve its use in the synthesis of new compounds, or in the development of new reactions. It could also be used in the study of reaction mechanisms78.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be needed.
属性
IUPAC Name |
methyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCTXBLIHSYOAP-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

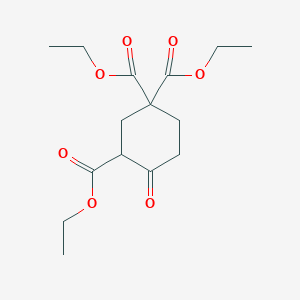
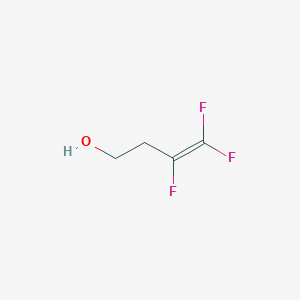
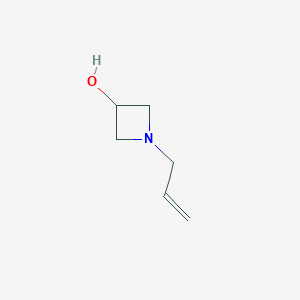
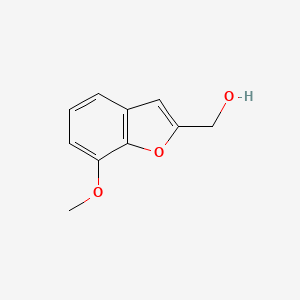
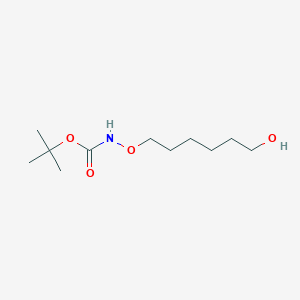
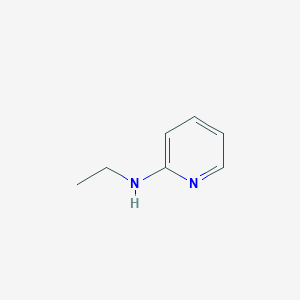
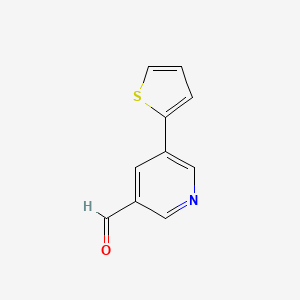
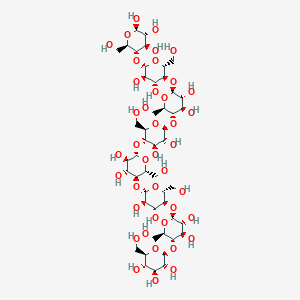
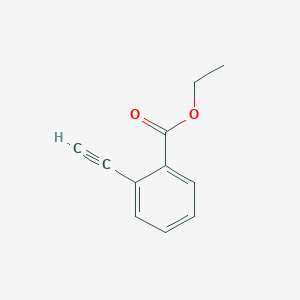
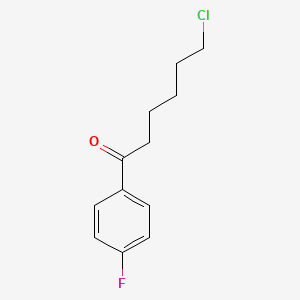
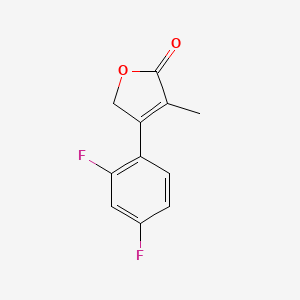
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)